Suc-AAPA-pNA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

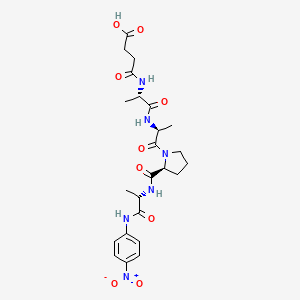

2D Structure

Properties

IUPAC Name |

4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N6O9/c1-13(25-19(31)10-11-20(32)33)21(34)27-15(3)24(37)29-12-4-5-18(29)23(36)26-14(2)22(35)28-16-6-8-17(9-7-16)30(38)39/h6-9,13-15,18H,4-5,10-12H2,1-3H3,(H,25,31)(H,26,36)(H,27,34)(H,28,35)(H,32,33)/t13-,14-,15-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKQHAQUESIKHGC-XSWJXKHESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N6O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Chromogenic Substrate Suc-AAPA-pNA: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chromogenic substrate N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-alanine-p-nitroanilide (Suc-AAPA-pNA), primarily utilized for the enzymatic activity assessment of α-chymotrypsin. This document outlines the substrate's core applications, presents available kinetic data for related compounds, details a comprehensive experimental protocol for its use, and explores the relevant cellular signaling pathways involving chymotrypsin.

Introduction to this compound and α-Chymotrypsin

This compound is a synthetic oligopeptide substrate designed for the specific and sensitive detection of chymotrypsin activity. α-Chymotrypsin, a serine protease originating from the pancreas, plays a crucial role in the digestion of proteins in the small intestine. Its enzymatic action involves the hydrolysis of peptide bonds, with a preference for those adjacent to large hydrophobic amino acid residues such as tyrosine, tryptophan, and phenylalanine.

The utility of this compound as a research tool lies in its chromogenic properties. The substrate itself is colorless. However, upon enzymatic cleavage of the amide bond between the alanine residue and the p-nitroaniline (pNA) moiety by chymotrypsin, free pNA is released. This product imparts a yellow color to the solution, which can be quantified spectrophotometrically by measuring the absorbance at or near 405 nm. The rate of pNA release is directly proportional to the chymotrypsin activity under defined conditions.

Quantitative Data

| Substrate | Enzyme | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹M⁻¹) |

| Suc-Ala-Ala-Pro-Phe-pNA | Tenebrio molitor Chymotrypsin-like Proteinase | 1.59 | 36.5 | 23,040 |

| Suc-Ala-Ala-Pro-Leu-pNA | Tenebrio molitor Chymotrypsin-like Proteinase | 0.5 | - | - |

Data for Tenebrio molitor chymotrypsin-like proteinase is provided as a representative example of chymotrypsin kinetics with similar substrates.[1]

Experimental Protocols

The following is a detailed methodology for a typical colorimetric assay to determine α-chymotrypsin activity using a p-nitroanilide substrate like this compound. This protocol is a consensus compiled from various standard procedures for similar assays.[2][3]

Materials

-

α-Chymotrypsin (from bovine pancreas)

-

This compound substrate

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader or spectrophotometer capable of reading absorbance at 405 nm

-

96-well microplate or cuvettes

-

Incubator or water bath set to 37°C

Procedure

-

Preparation of Reagents:

-

Assay Buffer: Prepare a solution of 50 mM Tris-HCl and 20 mM CaCl₂ in deionized water. Adjust the pH to 8.0 at room temperature.

-

Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 100 mM. Store this stock solution at -20°C.

-

Substrate Working Solution: On the day of the experiment, dilute the Substrate Stock Solution with the Assay Buffer to the desired final concentration (e.g., 1 mM).

-

Enzyme Solution: Prepare a stock solution of α-chymotrypsin in 1 mM HCl with 2 mM CaCl₂. Immediately before the assay, dilute the enzyme stock solution to the desired working concentration in the Assay Buffer. Keep the enzyme solution on ice.

-

-

Assay Protocol:

-

Set up the microplate reader or spectrophotometer to measure absorbance at 405 nm at 37°C.

-

To each well of the microplate (or cuvette), add the appropriate volume of the Substrate Working Solution.

-

Pre-incubate the plate/cuvettes at 37°C for 5 minutes to reach thermal equilibrium.

-

To initiate the reaction, add the diluted α-chymotrypsin solution to each well.

-

Immediately begin monitoring the change in absorbance at 405 nm over time. Readings can be taken every 30-60 seconds for a period of 5-10 minutes.

-

Include a blank control containing the substrate and assay buffer but no enzyme to account for any non-enzymatic hydrolysis of the substrate.

-

-

Data Analysis:

-

Determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

-

The rate of pNA release can be calculated using the Beer-Lambert law (A = εcl), where A is the change in absorbance per unit time, ε is the molar extinction coefficient of p-nitroaniline (8800 M⁻¹cm⁻¹ at 410 nm), c is the concentration of pNA, and l is the path length of the light through the solution.[3]

-

Enzyme activity is typically expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the specified conditions.

-

Signaling Pathways

Beyond its digestive functions, chymotrypsin can act as a signaling molecule by activating a class of G protein-coupled receptors known as Protease-Activated Receptors (PARs).[4] Specifically, chymotrypsin has been shown to cleave and activate PAR2, and in some contexts, it can disarm PAR1.[4][5] The activation of PAR2 by chymotrypsin initiates a cascade of intracellular events that can influence various physiological and pathological processes, including inflammation and pain.[1][6]

The activation of PAR2 by a protease like chymotrypsin involves the cleavage of the receptor's N-terminal extracellular domain. This cleavage unmasks a new N-terminus that acts as a "tethered ligand," which then binds to the body of the receptor, causing a conformational change and initiating intracellular signaling.[7]

Upon activation, PAR2 couples to G proteins, leading to the activation of downstream signaling pathways. One of the key pathways involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These events can lead to the activation of mitogen-activated protein kinase (MAPK) cascades, such as the ERK1/2 pathway.[4] The activation of these pathways can ultimately result in changes in gene expression, for instance, promoting the upregulation of anti-inflammatory cytokines like IL-10.[4][5]

Conclusion

This compound serves as a valuable tool for the specific and sensitive measurement of α-chymotrypsin activity. While detailed kinetic data for this particular substrate is sparse, the provided consensus protocol offers a robust framework for its application in research settings. Furthermore, the understanding that chymotrypsin can modulate cellular signaling through receptors like PAR2 opens avenues for investigating its role beyond digestion, particularly in the contexts of inflammation and cellular communication. This guide provides researchers and drug development professionals with the foundational knowledge to effectively utilize this compound in their studies of chymotrypsin enzymology and its broader physiological implications.

References

- 1. Protease-activated receptor 2 signaling in inflammation [pubmed.ncbi.nlm.nih.gov]

- 2. coachrom.com [coachrom.com]

- 3. researchgate.net [researchgate.net]

- 4. Chymotrypsin activity signals to intestinal epithelium by protease-activated receptor-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Protease-activated receptor 2: activation, signalling and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Chymotrypsin Aα Substrate: Suc-AAPA-pNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bovine pancreatic α-chymotrypsin Aα is a serine protease that serves as a cornerstone in the study of enzyme kinetics, inhibition, and drug discovery. Its well-characterized mechanism and broad substrate specificity make it an ideal model enzyme for investigating proteolytic activity. A key tool in this research is the use of chromogenic substrates that release a colored product upon enzymatic cleavage, providing a simple and continuous method for monitoring enzyme activity. Among these, N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-alanyl-p-nitroanilide (Suc-AAPA-pNA) is a synthetic tetrapeptide substrate designed for high specificity towards chymotrypsin and related proteases.

This technical guide provides a comprehensive overview of this compound as a chymotrypsin Aα substrate. It details the underlying enzymatic reaction, presents a comparative analysis of kinetic data with related substrates, offers a detailed experimental protocol for its use, and illustrates key concepts with clear diagrams. This document is intended to be a valuable resource for researchers and professionals in drug development and enzymatic studies.

The Enzymatic Reaction: A Two-Step Process

The hydrolysis of this compound by chymotrypsin Aα follows a "ping-pong" mechanism, a characteristic feature of many serine proteases. This process can be broken down into two main stages: acylation and deacylation.

-

Acylation: The substrate binds to the active site of the chymotrypsin molecule. The serine residue in the active site (Ser-195) performs a nucleophilic attack on the carbonyl group of the peptide bond between the alanine and the p-nitroaniline (pNA) moiety. This results in the formation of a transient tetrahedral intermediate, which then collapses to form an acyl-enzyme intermediate and releases the first product, p-nitroaniline. The release of pNA, a yellow-colored compound, can be monitored spectrophotometrically at 410 nm.

-

Deacylation: The acyl-enzyme intermediate then reacts with a water molecule. Water acts as a nucleophile, attacking the carbonyl group of the acyl-enzyme complex. This leads to the formation of another tetrahedral intermediate, which subsequently breaks down, releasing the N-Succinyl-Ala-Ala-Pro-Ala peptide and regenerating the free, active enzyme.

The overall reaction can be summarized as:

This compound + H₂O --(Chymotrypsin Aα)--> Suc-AAPA + p-nitroaniline

Quantitative Analysis: A Comparative Look at Kinetic Parameters

| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Suc-AAPF-pNA | 0.04 - 0.1 | 50 - 100 | 5 x 10⁵ - 2.5 x 10⁶ | [1] |

| Suc-L-Ala-L-Ala-L-Pro-L-Phe-pNA | 0.093 | 76 | 8.2 x 10⁵ | [2] |

| Glutaryl-L-Phe-pNA | 0.04 | 0.05 | 1.25 x 10³ | [2] |

| N-Benzoyl-L-Tyr-pNA | 1.3 | 0.04 | 31 | [2] |

Note: Data for this compound is not available in the cited literature. The data for Suc-AAPF-pNA (N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide) is provided as a close structural analog. The P1 residue (the amino acid residue on the N-terminal side of the scissile bond) is a primary determinant of chymotrypsin specificity, with a preference for large hydrophobic residues like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp). While Alanine (Ala) at the P1 position in this compound is a smaller hydrophobic residue, it is still expected to be cleaved by chymotrypsin, albeit likely with a lower catalytic efficiency (kcat/Km) compared to substrates with bulkier aromatic P1 residues.

Experimental Protocol: Measuring Chymotrypsin Aα Activity

This section provides a detailed methodology for determining the activity of chymotrypsin Aα using a chromogenic substrate like this compound. This protocol is adapted from established methods for similar substrates and can be optimized for specific experimental needs.

Materials and Reagents

-

α-Chymotrypsin Aα from bovine pancreas (e.g., Sigma-Aldrich, C4129)

-

This compound (or a suitable analog like Suc-AAPF-pNA)

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader or spectrophotometer capable of reading absorbance at 410 nm

-

96-well microplates or cuvettes

-

Standard laboratory equipment (pipettes, tubes, etc.)

Procedure

-

Preparation of Reagents:

-

Enzyme Stock Solution: Prepare a stock solution of α-chymotrypsin Aα in a suitable buffer (e.g., 1 mM HCl with 2 mM CaCl₂) to a concentration of 1 mg/mL. Store in aliquots at -20°C. Immediately before use, dilute the stock solution to the desired final concentration in the assay buffer.

-

Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM. This stock solution can be stored at -20°C.

-

Assay Buffer: Prepare a 50 mM Tris-HCl buffer, pH 8.0.

-

-

Assay Protocol:

-

Set up the microplate reader or spectrophotometer to measure absorbance at 410 nm at a constant temperature (e.g., 25°C or 37°C).

-

In each well of the microplate, add the following in the specified order:

-

Assay Buffer (to a final volume of 200 µL)

-

Substrate solution (diluted from the stock to the desired final concentration)

-

-

Pre-incubate the plate at the assay temperature for 5 minutes to ensure temperature equilibrium.

-

Initiate the reaction by adding the chymotrypsin Aα solution to each well.

-

Immediately start monitoring the change in absorbance at 410 nm over time (e.g., every 30 seconds for 10-15 minutes).

-

-

Data Analysis:

-

Plot the absorbance at 410 nm against time.

-

Determine the initial velocity (V₀) of the reaction from the linear portion of the curve. The rate of p-nitroaniline production can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitroaniline (8800 M⁻¹cm⁻¹ at 410 nm), c is the concentration, and l is the path length.

-

To determine the kinetic parameters (Km and Vmax), perform the assay with varying concentrations of the substrate while keeping the enzyme concentration constant.

-

Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.

-

Visualizing the Process: Diagrams and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the enzymatic reaction pathway and a typical experimental workflow.

Caption: The "ping-pong" mechanism of chymotrypsin-catalyzed hydrolysis of this compound.

Caption: A typical experimental workflow for a chymotrypsin activity assay.

Applications in Drug Discovery and Research

The use of this compound and similar chromogenic substrates is integral to several areas of research and drug development:

-

High-Throughput Screening (HTS): The simplicity and reliability of this assay make it ideal for screening large libraries of compounds to identify potential inhibitors of chymotrypsin and other related proteases.

-

Enzyme Kinetics and Mechanism Studies: This substrate allows for detailed investigation of enzyme kinetics, including the determination of key parameters like Km and kcat, and the elucidation of reaction mechanisms.

-

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of inhibitors and observing their effect on the hydrolysis of this compound, researchers can establish SARs, which are crucial for the rational design of more potent and selective drugs.

Conclusion

This compound is a valuable tool for the study of chymotrypsin Aα and related serine proteases. Its specific cleavage by these enzymes, coupled with the release of a readily detectable chromogenic product, provides a robust and convenient method for assaying enzyme activity. While specific kinetic data for this particular substrate remains to be widely published, by understanding the principles of chymotrypsin activity and leveraging data from analogous substrates, researchers can effectively employ this compound in their investigations. This technical guide provides the foundational knowledge and a practical framework for utilizing this substrate in enzyme kinetics, inhibitor screening, and broader drug discovery efforts.

References

An In-depth Technical Guide to the Hydrolysis of Suc-AAPA-pNA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic hydrolysis of the chromogenic substrate N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-alanine-p-nitroanilide (Suc-AAPA-pNA). This substrate is widely utilized in biochemical assays to characterize the activity of chymotrypsin and other related serine proteases. This document details the mechanism of action, presents key kinetic data, outlines a detailed experimental protocol, and provides visualizations of the enzymatic reaction and a relevant experimental workflow.

The Core Mechanism of this compound Hydrolysis

The hydrolysis of this compound is catalyzed by serine proteases, with chymotrypsin being a primary example. The reaction mechanism is a classic example of covalent catalysis, involving a catalytic triad of amino acid residues in the enzyme's active site: Aspartate (Asp), Histidine (His), and Serine (Ser).

The process can be broken down into two main stages: acylation and deacylation.

Acylation Phase:

-

Substrate Binding: The this compound substrate binds to the active site of chymotrypsin. The specificity of chymotrypsin for cleaving after large hydrophobic residues, such as the alanine at the P1 position of this substrate, is determined by the S1 specificity pocket in the enzyme.

-

Nucleophilic Attack: The catalytic triad facilitates the activation of the Serine-195 residue, turning its hydroxyl group into a potent nucleophile. This activated serine attacks the carbonyl carbon of the peptide bond between the P1 alanine and the p-nitroaniline (pNA) group.

-

Formation of the Tetrahedral Intermediate: This nucleophilic attack results in the formation of a short-lived, unstable tetrahedral intermediate. The negative charge on the oxyanion is stabilized by hydrogen bonds from the peptide backbone in a region known as the oxyanion hole.

-

Acyl-Enzyme Formation: The tetrahedral intermediate collapses, leading to the cleavage of the peptide bond. The p-nitroaniline moiety is released, and the remainder of the substrate forms a covalent acyl-enzyme intermediate with the Serine-195 residue. The released p-nitroaniline is a yellow-colored product, and its formation can be monitored spectrophotometrically.

Deacylation Phase:

-

Water Binding: A water molecule enters the active site.

-

Nucleophilic Attack by Water: The Histidine-57 residue of the catalytic triad acts as a general base, activating the water molecule to attack the carbonyl carbon of the acyl-enzyme intermediate.

-

Formation of a Second Tetrahedral Intermediate: This attack forms another tetrahedral intermediate, which is again stabilized by the oxyanion hole.

-

Release of the Product and Enzyme Regeneration: The second intermediate collapses, breaking the covalent bond between the succinyl-peptide and the serine residue. This releases the final product and regenerates the active enzyme, ready for another catalytic cycle.

Visualizing the Hydrolysis Mechanism

The following diagram illustrates the key steps in the chymotrypsin-catalyzed hydrolysis of this compound.

Quantitative Data Presentation

| Substrate | Enzyme | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Suc-AAPF -pNA | Chymotrypsin | 0.02 - 0.1 | 7.6 - 98 | 76,000 - 980,000 |

Note: The range of values reflects data from different studies under varying experimental conditions. It is imperative for researchers to determine these kinetic parameters under their specific assay conditions.

Experimental Protocols

This section provides a detailed methodology for a typical chymotrypsin activity assay using a p-nitroanilide substrate. This protocol is adapted for this compound.

Materials and Reagents

-

α-Chymotrypsin (from bovine pancreas)

-

This compound

-

Tris-HCl buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader or spectrophotometer capable of reading absorbance at 405-410 nm

-

96-well microplates or cuvettes

Preparation of Solutions

-

Enzyme Stock Solution: Prepare a stock solution of α-chymotrypsin in 1 mM HCl to a concentration of 1 mg/mL. Store in aliquots at -20°C. Immediately before use, dilute the stock solution to the desired final concentration (e.g., 10-100 nM) in Tris-HCl buffer.

-

Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10-20 mM. This stock solution can be stored at -20°C.

-

Assay Buffer: Prepare a 50 mM Tris-HCl buffer, adjust the pH to 8.0, and add CaCl2 to a final concentration of 20 mM. Calcium ions are known to stabilize chymotrypsin.

Assay Procedure

-

Substrate Working Solution: On the day of the experiment, dilute the this compound stock solution in the assay buffer to the desired final concentrations. It is recommended to perform a substrate titration to determine the Km. A typical starting concentration range would be 0.1 to 2 mM.

-

Assay Setup:

-

In a 96-well plate, add the substrate working solution to each well.

-

Include control wells containing only the assay buffer and substrate (no enzyme) to measure the rate of non-enzymatic hydrolysis.

-

Include a blank well with only the assay buffer.

-

-

Initiate the Reaction: Add the diluted enzyme solution to the wells to start the reaction. The final volume in each well should be consistent (e.g., 200 µL).

-

Data Acquisition: Immediately place the plate in a microplate reader pre-set to the appropriate temperature (e.g., 25°C or 37°C). Measure the increase in absorbance at 405 nm (or 410 nm) over time (e.g., every 30 seconds for 10-15 minutes).

Data Analysis

-

Calculate the Rate of Reaction: Determine the initial velocity (V0) of the reaction from the linear portion of the absorbance versus time plot. The rate of p-nitroaniline production can be calculated using the Beer-Lambert law: V0 (M/s) = (ΔAbs/Δt) / (ε * l) where:

-

ΔAbs/Δt is the change in absorbance per unit time.

-

ε is the molar extinction coefficient of p-nitroaniline at the specific pH and wavelength (typically around 8,800 to 10,500 M-1cm-1 at 405-410 nm).

-

l is the path length of the cuvette or the well.

-

-

Determine Kinetic Parameters: Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax. The kcat can be calculated from Vmax and the enzyme concentration.

Application in High-Throughput Screening for Inhibitors

The hydrolysis of this compound provides a robust and sensitive method for high-throughput screening (HTS) of chymotrypsin inhibitors, which is a critical step in drug discovery.

Visualizing an HTS Workflow

The following diagram outlines a typical workflow for an HTS campaign to identify chymotrypsin inhibitors using the this compound assay.

This guide provides a foundational understanding of the principles and practices involved in the use of this compound for studying chymotrypsin activity. For specific applications, further optimization of the described protocols may be necessary.

An In-depth Technical Guide to Suc-AAPA-pNA: A Chromogenic Substrate for Chymotrypsin

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Succinyl-Ala-Ala-Pro-Ala-p-nitroanilide (Suc-AAPA-pNA) is a synthetic oligopeptide that serves as a chromogenic substrate for α-chymotrypsin and other chymotrypsin-like serine proteases. Its utility in biochemical assays stems from the release of a colored product upon enzymatic cleavage, providing a straightforward and continuous method for monitoring enzyme activity. This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, with a focus on its use in enzymatic assays.

Chemical Structure and Properties

This compound is a tetrapeptide, Ala-Ala-Pro-Ala, that is modified at the N-terminus with a succinyl group and at the C-terminus with a p-nitroanilide (pNA) moiety. The succinyl group enhances the substrate's solubility in aqueous buffers. The peptide sequence is designed to be recognized and cleaved by chymotrypsin. The C-terminal p-nitroanilide is the key to its function as a chromogenic substrate.

The enzymatic hydrolysis of the amide bond between the C-terminal alanine and the p-nitroanilide group by chymotrypsin releases p-nitroaniline. This product has a distinct yellow color and a strong absorbance at a wavelength of 405-410 nm, which allows for the real-time monitoring of the enzymatic reaction using a spectrophotometer.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Full Chemical Name | N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-alanine-p-nitroanilide | N/A |

| Molecular Formula | C24H32N6O9 | [1][2] |

| Molecular Weight | 548.55 g/mol | [1][2] |

| CAS Number | 72682-69-0 | [2] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in organic solvents like DMSO and DMF | N/A |

| Extinction Coefficient (ε) of p-nitroaniline | 8,800 M⁻¹cm⁻¹ at 410 nm | N/A |

Enzymatic Hydrolysis and Kinetics

Chymotrypsin is a serine protease that preferentially cleaves peptide bonds at the C-terminal side of large hydrophobic amino acid residues such as phenylalanine, tyrosine, and tryptophan. While alanine is not a primary cleavage site, chymotrypsin exhibits secondary specificity for smaller, neutral residues, making this compound a viable substrate.

The kinetics of the enzymatic reaction can be described by the Michaelis-Menten equation, which relates the initial velocity of the reaction (V₀) to the substrate concentration ([S]). The key kinetic parameters are the Michaelis constant (Kₘ), which reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ), and the catalytic constant (k꜀ₐₜ), which represents the turnover number of the enzyme.

Table 2: Kinetic Parameters for the Hydrolysis of a Related Chymotrypsin Substrate

| Substrate | Enzyme | Kₘ (mM) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) |

| This compound | α-Chymotrypsin | Not available | Not available | Not available |

| Suc-AAPF-pNA | α-Chymotrypsin | 1.7 | Not available | Not available |

Note: The kinetic parameters for Suc-AAPF-pNA are provided for comparative purposes. The actual values for this compound may differ.

Experimental Protocols

The following is a generalized protocol for a chymotrypsin activity assay using this compound. The optimal conditions, including substrate and enzyme concentrations, may need to be determined empirically for specific experimental setups.

Chymotrypsin Activity Assay

1. Materials and Reagents:

-

α-Chymotrypsin (from bovine pancreas)

-

This compound

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader or spectrophotometer capable of measuring absorbance at 405 nm

-

96-well microplate or cuvettes

2. Preparation of Reagents:

-

Chymotrypsin Stock Solution: Prepare a stock solution of α-chymotrypsin in 1 mM HCl to a concentration of 1 mg/mL. Store at -20°C. Immediately before use, dilute the stock solution to the desired final concentration in Assay Buffer.

-

Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM. Store at -20°C.

-

Assay Buffer: Prepare the Tris-HCl buffer with CaCl₂ and adjust the pH to 8.0 at the desired reaction temperature.

3. Assay Procedure:

-

Add 90 µL of Assay Buffer to each well of a 96-well microplate.

-

Add 5 µL of the diluted chymotrypsin solution to each well.

-

To initiate the reaction, add 5 µL of the this compound stock solution to each well. The final volume in each well should be 100 µL.

-

Immediately place the microplate in a plate reader pre-set to the desired temperature (e.g., 25°C or 37°C).

-

Measure the absorbance at 405 nm every minute for 15-30 minutes.

4. Data Analysis:

-

Plot the absorbance at 405 nm as a function of time.

-

Determine the initial reaction velocity (V₀) from the linear portion of the curve (ΔAbs/Δt).

-

The concentration of the product (p-nitroaniline) can be calculated using the Beer-Lambert law: Concentration (M) = Absorbance / (ε * l) where ε is the molar extinction coefficient of p-nitroaniline (8,800 M⁻¹cm⁻¹) and l is the path length of the cuvette or the well.

-

To determine the kinetic parameters (Kₘ and Vₘₐₓ), perform the assay with varying concentrations of this compound and a fixed concentration of chymotrypsin. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.

Visualizations

Enzymatic Reaction and Detection Workflow

Caption: Workflow of chymotrypsin-catalyzed hydrolysis of this compound and spectrophotometric detection.

Logical Relationship for Determining Enzyme Kinetics

Caption: Logical workflow for determining Michaelis-Menten kinetic parameters for an enzyme-substrate pair.

References

An In-Depth Technical Guide to the Chromogenic Substrate Suc-AAPA-pNA

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chromogenic substrate N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-alanine-p-nitroanilide (Suc-AAPA-pNA). It is designed for researchers, scientists, and professionals in drug development who utilize enzymatic assays for proteases, particularly chymotrypsin and related enzymes. This document details the biochemical properties of this compound, its mechanism of action, and provides a foundational experimental protocol for its use in enzyme kinetics. Furthermore, it explores the broader context of chymotrypsin's role in cellular signaling, extending beyond its classical digestive functions.

Introduction: The Utility of Chromogenic Substrates in Protease Research

Chromogenic substrates are invaluable tools in biochemistry and drug discovery for the characterization of proteases and the screening of their inhibitors. These synthetic molecules are designed to mimic the natural substrates of enzymes. Upon enzymatic cleavage, they release a chromophore, a chemical moiety that absorbs light in the visible spectrum. The rate of color development is directly proportional to the enzymatic activity, allowing for a straightforward and quantitative measurement using spectrophotometry.

This compound is a synthetic peptide substrate specifically designed for assaying the activity of α-chymotrypsin, a serine endopeptidase.[1][2] Chymotrypsin plays a crucial role in digestion by hydrolyzing peptide bonds, primarily at the C-terminus of aromatic amino acids such as tyrosine, tryptophan, and phenylalanine.[3] Beyond its digestive role, emerging evidence indicates chymotrypsin's involvement in cellular signaling pathways, making the study of its activity relevant to various physiological and pathological processes.

Biochemical Properties and Mechanism of Action

This compound is a tetrapeptide, Ala-Ala-Pro-Ala, that is N-terminally blocked with a succinyl group and C-terminally conjugated to p-nitroaniline (pNA). The succinyl group enhances the substrate's solubility and prevents its degradation by exopeptidases. The peptide sequence is recognized by the active site of chymotrypsin Aα.

The enzymatic reaction proceeds via a two-step "ping-pong" mechanism, characteristic of serine proteases.[4] First, the serine residue in the catalytic triad of chymotrypsin attacks the carbonyl group of the peptide bond between the C-terminal alanine and the p-nitroaniline. This results in the formation of a transient acyl-enzyme intermediate and the release of the first product, p-nitroaniline. In the second step, the acyl-enzyme intermediate is hydrolyzed by water, regenerating the free enzyme and releasing the succinylated peptide fragment.

The released p-nitroaniline is a yellow chromophore with a maximum absorbance at approximately 405-410 nm.[5][6] The intensity of the yellow color is directly proportional to the amount of pNA released, and thus to the chymotrypsin activity.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C24H32N6O9 | [2] |

| Molecular Weight | 548.55 g/mol | [2] |

| Appearance | Lyophilized powder | |

| Solubility | Soluble in organic solvents like DMSO. Insoluble in water.[7][8] |

Spectral Properties of p-Nitroaniline

| Property | Value | Reference |

| Molar Extinction Coefficient (ε) | 8,800 M⁻¹cm⁻¹ at 410 nm | [6] |

| Absorbance Maximum (λmax) | 405-410 nm | [5][6] |

Quantitative Data: Enzyme Kinetics

| Substrate | Enzyme | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Suc-AAPF-pNA | Chymotrypsin-like protease (from Tenebrio molitor) | 1.59 | 36.5 | 23,040 | [9] |

| Suc-AAPL-pNA | Chymotrypsin-like protease (from Tenebrio molitor) | 0.5 | - | - | [9] |

| MeO-Suc-Arg-Pro-Tyr-pNA | Chymotrypsin | - | - | - | [7] |

| N-acetyl-L-tryptophan p-nitroanilide | Chymotrypsin | - | - | 300 | [8] |

| 4-Nitrophenyl acetate | α-Chymotrypsin | Varies with solvent | Varies with solvent | - | [2] |

Note: The kinetic parameters are highly dependent on the specific assay conditions (e.g., pH, temperature, buffer composition).

Experimental Protocols

The following is a generalized protocol for a chymotrypsin activity assay using a p-nitroanilide-based substrate. This should be optimized for specific experimental needs.

Reagent Preparation

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2. Calcium ions are known to stabilize chymotrypsin.

-

Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -20°C.

-

Enzyme Solution: Prepare a stock solution of α-chymotrypsin in 1 mM HCl. The concentration should be determined based on the specific activity of the enzyme lot. Dilute the enzyme to the desired working concentration in the assay buffer immediately before use.

Assay Procedure (96-well plate format)

-

Prepare the reaction mixture: In each well of a clear, flat-bottom 96-well plate, add the following in order:

-

Assay Buffer

-

Substrate solution (diluted from the stock to the desired final concentration)

-

-

Pre-incubate: Incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes to allow the reaction mixture to reach thermal equilibrium.

-

Initiate the reaction: Add the diluted enzyme solution to each well to start the reaction. The final volume in each well should be consistent (e.g., 200 µL).

-

Monitor absorbance: Immediately begin monitoring the increase in absorbance at 405 nm using a microplate reader. Take readings at regular intervals (e.g., every 30 or 60 seconds) for a set period (e.g., 10-30 minutes).

Data Analysis

-

Calculate the initial reaction velocity (V₀): Plot the absorbance at 405 nm against time. The initial velocity is the slope of the linear portion of this curve (ΔA/Δt).

-

Convert absorbance to product concentration: Use the Beer-Lambert law to convert the rate of change in absorbance to the rate of product formation in molar concentration per unit of time.

-

V₀ (M/min) = (ΔA/Δt) / (ε * l)

-

ε = Molar extinction coefficient of p-nitroaniline (8,800 M⁻¹cm⁻¹)

-

l = Path length of the light beam through the sample in the well (cm). This needs to be determined for the specific plate and volume used.

-

-

-

Determine enzyme activity: Enzyme activity can be expressed in various units. One common unit is the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the specified conditions.

Signaling Pathways and Broader Biological Relevance

While chymotrypsin is primarily known for its role in protein digestion in the small intestine, recent studies have revealed its ability to act as a signaling molecule by interacting with a class of cell surface receptors known as Protease-Activated Receptors (PARs).[6][7]

Chymotrypsin and Protease-Activated Receptors (PARs)

PARs are G-protein coupled receptors that are activated by proteolytic cleavage of their extracellular N-terminus. This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to and activating the receptor, which then initiates intracellular signaling cascades.

Recent research has shown that chymotrypsin can specifically interact with PAR1 and PAR2:[6][7]

-

PAR2 Activation: Chymotrypsin can cleave and activate PAR2, leading to the mobilization of intracellular calcium and the activation of the ERK1/2 signaling pathway.[6][7]

-

PAR1 Disarming: In contrast, chymotrypsin can cleave PAR1 at a site that does not lead to its activation but instead "disarms" it, preventing it from being activated by its canonical agonist, thrombin.[6][7]

This dual activity suggests that chymotrypsin can modulate cellular responses in a complex manner, potentially influencing processes such as inflammation and tissue repair in the gastrointestinal tract.

Diagrams

Caption: Enzymatic cleavage of this compound by α-chymotrypsin.

Caption: Chymotrypsin's dual role in modulating PAR1 and PAR2 signaling.

Conclusion

This compound is a valuable tool for the specific and sensitive measurement of chymotrypsin Aα activity. Its use in conjunction with spectrophotometric methods allows for high-throughput screening of enzyme inhibitors and detailed kinetic analysis. The expanding understanding of chymotrypsin's role in cellular signaling through Protease-Activated Receptors highlights the importance of such tools in elucidating the broader physiological and pathological functions of this well-studied enzyme. This guide provides the foundational knowledge for the effective utilization of this compound in a research and drug development setting.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Chymotrypsin - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Chymotrypsin activity signals to intestinal epithelium by protease-activated receptor-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Investigation of diffusion-limited rates of chymotrypsin reactions by viscosity variation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Measuring Chymotrypsin Activity with Suc-AAPA-pNA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-alanine-p-nitroanilide (Suc-AAPA-pNA) as a chromogenic substrate for the kinetic measurement of chymotrypsin activity. This document outlines the fundamental principles, detailed experimental protocols, and data analysis techniques relevant to researchers in academia and the pharmaceutical industry.

Introduction to Chymotrypsin and the this compound Substrate

Chymotrypsin is a key digestive serine protease originating from the pancreas. It plays a crucial role in the breakdown of proteins and peptides. Its enzymatic activity is characterized by a preference for cleaving peptide bonds at the C-terminus of aromatic amino acid residues, namely tyrosine, tryptophan, and phenylalanine. The catalytic mechanism of chymotrypsin is well-understood and follows a "ping-pong" kinetic model involving covalent catalysis via a serine residue in the active site.

The substrate, this compound, is a synthetic tetrapeptide covalently linked to a p-nitroaniline (pNA) chromophore. Chymotrypsin recognizes and cleaves the peptide bond C-terminal to the alanine residue, leading to the release of p-nitroaniline. Free pNA in solution has a distinct yellow color and exhibits strong absorbance at a wavelength of 405-410 nm. The rate of pNA release, measured spectrophotometrically, is directly proportional to the chymotrypsin activity under appropriate assay conditions.

Principle of the Assay

The enzymatic reaction at the core of this assay is the chymotrypsin-catalyzed hydrolysis of the amide bond in this compound, which liberates the p-nitroaniline (pNA) molecule. The reaction can be summarized as follows:

Caption: Enzymatic hydrolysis of this compound by chymotrypsin.

The concentration of the released pNA is quantified by measuring the increase in absorbance at 405-410 nm over time. The initial rate of the reaction is then used to determine the enzyme's activity.

Experimental Protocols

This section provides a detailed methodology for performing the chymotrypsin activity assay using this compound.

Reagents and Materials

| Reagent/Material | Specifications | Storage Conditions |

| α-Chymotrypsin | From bovine pancreas, sequencing grade or equivalent | -20°C |

| This compound | Purity >95% | -20°C, desiccated |

| Tris-HCl Buffer | 0.1 M, pH 7.8-9.0 | 4°C |

| Calcium Chloride (CaCl₂) | 10 mM in Tris-HCl buffer | 4°C |

| Dimethyl Sulfoxide (DMSO) | Anhydrous, ACS grade | Room Temperature |

| Hydrochloric Acid (HCl) | 1 mM for enzyme dilution | Room Temperature |

| Spectrophotometer | Capable of reading at 405-410 nm | N/A |

| 96-well microplate or cuvettes | Optically clear | N/A |

Preparation of Solutions

3.2.1. Assay Buffer (0.1 M Tris-HCl, 10 mM CaCl₂, pH 8.0)

-

Dissolve 12.11 g of Tris base in 800 mL of purified water.

-

Add a solution of 1.47 g of CaCl₂ dihydrate.

-

Adjust the pH to 8.0 at 25°C with 1 M HCl.

-

Bring the final volume to 1 L with purified water.

-

Store at 4°C.

3.2.2. This compound Stock Solution (e.g., 10 mM)

-

This compound is often sparingly soluble in aqueous solutions. Therefore, a stock solution is typically prepared in an organic solvent.

-

Dissolve the required amount of this compound in DMSO to make a 10 mM stock solution. For example, for a molecular weight of 548.55 g/mol , dissolve 5.49 mg in 1 mL of DMSO.

-

Store the stock solution in small aliquots at -20°C, protected from light.

3.2.3. Chymotrypsin Stock Solution and Working Solutions

-

Prepare a stock solution of chymotrypsin at 1 mg/mL in cold 1 mM HCl.

-

Immediately before the assay, dilute the stock solution to the desired final concentration (e.g., 1-10 µg/mL) using the assay buffer. The optimal enzyme concentration should be determined experimentally to ensure a linear reaction rate for a sufficient duration.

Assay Procedure

The following workflow outlines the steps for the chymotrypsin activity assay.

Caption: General workflow for the chymotrypsin activity assay.

-

Set the spectrophotometer to 405 nm or 410 nm and the desired temperature (e.g., 25°C or 37°C).

-

In a microplate well or a cuvette, add the assay buffer and the this compound working solution to achieve the desired final substrate concentration. The final DMSO concentration should be kept low (typically <5%) to avoid affecting enzyme activity.

-

Include a blank control containing the assay buffer and substrate but no enzyme.

-

Pre-incubate the reaction mixture at the assay temperature for 3-5 minutes.

-

Initiate the reaction by adding the chymotrypsin working solution.

-

Immediately start monitoring the change in absorbance over time.

| Component | Example Volume (for 200 µL total) | Final Concentration |

| Assay Buffer | 170 µL | 0.1 M Tris-HCl, 10 mM CaCl₂, pH 8.0 |

| This compound (from stock) | 10 µL | Varies (e.g., 0.5 mM) |

| Chymotrypsin Solution | 20 µL | Varies (e.g., 1 µg/mL) |

Data Analysis and Interpretation

Calculation of Chymotrypsin Activity

The rate of the reaction (V) is calculated from the linear portion of the absorbance versus time plot (ΔA/Δt). The activity of the enzyme can then be calculated using the Beer-Lambert law:

Activity (µmol/min/mg) = (ΔA/min) * Vt / (ε * l * Ve * C)

Where:

-

ΔA/min : The initial rate of change in absorbance at 410 nm.

-

Vt : Total volume of the assay (in mL).

-

ε : Molar extinction coefficient of p-nitroaniline. A commonly used value is 8,800 M⁻¹cm⁻¹ at 410 nm and pH 7.5.

-

l : Path length of the cuvette or microplate well (in cm).

-

Ve : Volume of the enzyme solution added (in mL).

-

C : Concentration of the enzyme in the enzyme solution (in mg/mL).

Determination of Kinetic Parameters (Km and Vmax)

To determine the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), the assay should be performed with varying concentrations of the this compound substrate while keeping the enzyme concentration constant. The initial reaction rates (V₀) are then plotted against the substrate concentrations ([S]). The resulting data can be fitted to the Michaelis-Menten equation using non-linear regression analysis:

V₀ = (Vmax * [S]) / (Km + [S])

Alternatively, a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can be used for a linear representation of the data.

Logical Relationships in Assay Design

The following diagram illustrates the key relationships and considerations in designing and optimizing the chymotrypsin activity assay.

Caption: Factors influencing the chymotrypsin assay outcomes.

Conclusion

The use of this compound provides a reliable and straightforward method for measuring chymotrypsin activity. This technical guide offers the necessary protocols and theoretical background to implement this assay effectively. For novel applications or inhibitor screening, it is crucial to first establish the optimal assay conditions and determine the specific kinetic parameters for the enzyme and substrate system under investigation. Careful execution of the described protocols will ensure the generation of accurate and reproducible data for research and development purposes.

An In-depth Technical Guide to Suc-AAPA-pNA in Protease Assays

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-alanine p-nitroanilide (Suc-AAPA-pNA), a widely used chromogenic substrate in protease assays. It details the substrate's mechanism of action, provides kinetic data for key enzymes, outlines a general experimental protocol, and contextualizes its use within relevant biological pathways.

Introduction to this compound

This compound is a synthetic peptide substrate designed for the sensitive and continuous measurement of protease activity. It is particularly useful for assaying enzymes with chymotrypsin-like specificity. The peptide sequence, Ala-Ala-Pro-Ala, is recognized and cleaved by specific serine proteases. The N-terminus is protected by a succinyl group to prevent unwanted degradation by aminopeptidases and enhance solubility, while the C-terminus is linked to a chromogenic reporter molecule, p-nitroaniline (pNA).

Mechanism of Action

The utility of this compound in protease assays lies in its straightforward enzymatic cleavage reaction. A target protease, such as chymotrypsin, recognizes and hydrolyzes the peptide bond between the C-terminal alanine and the p-nitroaniline group. This cleavage releases p-nitroaniline (pNA), a yellow-colored compound.

The rate of pNA formation is directly proportional to the enzymatic activity under appropriate conditions. The reaction can be monitored spectrophotometrically by measuring the increase in absorbance at a wavelength of 405-410 nm. The molar extinction coefficient of pNA under standard assay conditions (e.g., pH 7.5) is typically around 8,800 M⁻¹cm⁻¹.

Substrate Specificity and Kinetic Data

This compound is primarily a substrate for chymotrypsin Aα but is also cleaved by other proteases such as kallikreins.[1][2] Another similar substrate, N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA), exhibits broader specificity and is used for assaying chymotrypsin, cathepsin G, and subtilisin.[3] It is important to note that Suc-AAPF-pNA is not hydrolyzed by human leukocyte elastase.

The kinetic parameters Michaelis Constant (Kₘ) and catalytic rate constant (kcat) are crucial for understanding the interaction between an enzyme and its substrate. A lower Kₘ value indicates a higher affinity of the enzyme for the substrate.

| Substrate | Enzyme | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Notes |

| Suc-Ala-Ala-Pro-Phe-pNA | α-Chymotrypsin | 1.7[4] | - | - | A chromogenic substrate for chymotrypsin. |

| N-Acetyl-L-tryptophan p-nitroanilide | α-Chymotrypsin | - | - | 300[5] | Represents the acylation rate constant. |

| Various Phenyl Acetates | α-Chymotrypsin | Varies | Varies | Varies | kcat decreases with electron-withdrawing substituents.[6] |

Data for this compound specifically is limited in publicly available literature; data for the closely related Suc-AAPF-pNA is often used as a reference. Kinetic constants can vary significantly based on experimental conditions (pH, temperature, buffer composition).

Detailed Experimental Protocol: General Protease Assay

This protocol provides a general framework for determining protease activity using this compound. It should be optimized for the specific enzyme and experimental conditions.

A. Materials and Reagents:

-

Assay Buffer: e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 10% DMSO.

-

Substrate Stock Solution: Prepare a concentrated stock of this compound (e.g., 10-20 mM) in a suitable organic solvent like DMSO or DMF. Store in aliquots at -20°C.

-

Enzyme Solution: Prepare a stock solution of the purified protease in an appropriate buffer. The final concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

96-well microplate: Clear, flat-bottom plates are recommended for spectrophotometric readings.

-

Microplate reader: Capable of measuring absorbance at 405-410 nm.

B. Assay Procedure:

-

Prepare Working Solutions:

-

Dilute the Substrate Stock Solution in Assay Buffer to the desired final concentration (e.g., starting with a concentration around the Kₘ value, if known).

-

Prepare serial dilutions of the enzyme in Assay Buffer.

-

-

Set up the Reaction:

-

Add a defined volume of Assay Buffer to each well of the microplate.

-

For inhibitor studies, add the inhibitor at this stage and pre-incubate with the enzyme.

-

Add the enzyme solution to the wells.

-

Initiate the reaction by adding the substrate working solution to all wells. The final volume in each well should be consistent (e.g., 200 µL).

-

-

Data Acquisition:

-

Immediately place the microplate in the reader, pre-set to the appropriate temperature (e.g., 25°C or 37°C).

-

Measure the absorbance at 410 nm at regular intervals (e.g., every 60 seconds) for a set period (e.g., 15-30 minutes).

-

C. Data Analysis:

-

Calculate the rate of reaction (V₀) from the linear portion of the absorbance vs. time plot (ΔAbs/min).

-

Convert the rate to molar concentration using the Beer-Lambert law:

-

Activity (mol/L/min) = (ΔAbs / min) / (ε × l)

-

Where ε is the molar extinction coefficient of pNA (8,800 M⁻¹cm⁻¹) and l is the path length of the sample in cm.

-

-

Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

Biological Context: Role of Related Proteases in Signaling

While this compound is a synthetic tool, the proteases it helps to measure play critical roles in biology. For instance, neutrophil elastase, a serine protease with some overlapping substrate specificity, is a key player in inflammation. It is released by neutrophils at sites of infection or injury and has a broad range of activities.[7]

Neutrophil elastase can degrade extracellular matrix proteins, process cytokines, and even cleave cell surface receptors like Toll-like receptors (TLRs), thereby modulating the immune response.[8][9] Understanding how inhibitors affect these enzymes, using assays with substrates like this compound, is vital for developing therapies for inflammatory diseases such as COPD, rheumatoid arthritis, and cystic fibrosis.[7]

This guide provides the foundational knowledge required for the effective use of this compound in protease research and drug development. By understanding its mechanism, applying robust experimental protocols, and considering the biological relevance of the target enzymes, researchers can generate high-quality, reproducible data.

References

- 1. Suc-APA-pNA peptide [novoprolabs.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide, - Forlabs Website [forlabs.co.uk]

- 4. selleckchem.com [selleckchem.com]

- 5. Investigation of diffusion-limited rates of chymotrypsin reactions by viscosity variation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Substituent effects on substrate activation and Michaelis-Menten Kinetic parameters in the alpha-chymotrypsin-catalyzed hydrolysis of phenyl acetates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. atsjournals.org [atsjournals.org]

- 8. Neutrophil Elastase Subverts the Immune Response by Cleaving Toll-Like Receptors and Cytokines in Pneumococcal Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | The Role of Neutrophils and Neutrophil Elastase in Pulmonary Arterial Hypertension [frontiersin.org]

The Core Principles of Suc-AAPA-pNA: An In-depth Technical Guide for Researchers

This guide provides a comprehensive overview of the fundamental principles for utilizing N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-alanine-p-nitroanilide (Suc-AAPA-pNA), a chromogenic substrate tailored for researchers, scientists, and drug development professionals. This document outlines its mechanism of action, applications in enzyme kinetics, and detailed experimental protocols, supplemented with visual diagrams to elucidate key pathways and workflows.

Introduction to this compound

This compound is a synthetic oligopeptide derivative designed as a specific substrate for the serine protease, α-chymotrypsin. Its molecular structure consists of a peptide sequence (Ala-Ala-Pro-Ala) that is recognized by the active site of chymotrypsin. The C-terminus of this peptide is covalently linked to p-nitroaniline (pNA), a chromogenic reporter molecule. The N-terminus is protected by a succinyl group, which enhances the substrate's solubility and stability in aqueous solutions.

The specificity of this compound for chymotrypsin is primarily determined by the amino acid at the P1 position of the peptide sequence, which is Alanine in this case. Chymotrypsin preferentially cleaves peptide bonds C-terminal to large hydrophobic amino acids such as phenylalanine, tryptophan, and tyrosine. While Alanine is not a primary recognition site, chymotrypsin exhibits broader specificity and can hydrolyze other peptide bonds, including those following Alanine, albeit at different rates.

Mechanism of Action

The utility of this compound as a substrate lies in its ability to produce a quantifiable color change upon enzymatic cleavage. The core of this mechanism is the hydrolysis of the amide bond between the C-terminal alanine and the p-nitroaniline moiety by chymotrypsin. This enzymatic reaction releases free p-nitroaniline, which imparts a yellow color to the solution.

The concentration of the liberated p-nitroaniline can be measured spectrophotometrically by monitoring the absorbance at a wavelength of 405-410 nm. The rate of the increase in absorbance is directly proportional to the enzymatic activity of chymotrypsin under specific conditions of substrate concentration, temperature, and pH.

Applications in Research and Drug Development

This compound is a valuable tool in various research and drug development applications, including:

-

Enzyme Activity Assays: It provides a simple and reliable method for determining the activity of chymotrypsin in purified enzyme preparations or biological samples.

-

Enzyme Kinetics: This substrate is employed to determine key kinetic parameters of chymotrypsin, such as the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat). These parameters are crucial for understanding the enzyme's efficiency and its interaction with substrates.

-

Inhibitor Screening: this compound is widely used in high-throughput screening assays to identify and characterize potential inhibitors of chymotrypsin. A decrease in the rate of p-nitroaniline release in the presence of a test compound indicates inhibitory activity.

Quantitative Data

| Substrate | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| N-succinyl-(Ala)2-Pro-Phe-p-nitroanilide | Chymotrypsin | 89 | 10.0 | 1.12 x 10⁵ | [1] |

| This compound | Chymotrypsin | N/A | N/A | N/A |

Properties of this compound:

| Property | Value |

| Molecular Formula | C₂₄H₃₂N₆O₉ |

| Molecular Weight | 548.55 g/mol |

| Appearance | Lyophilized powder |

| Solubility | Soluble in DMSO or DMF |

| Storage Temperature | -20°C |

Experimental Protocols

The following is a detailed protocol for a standard chymotrypsin activity assay using this compound. This protocol can be adapted for kinetic studies and inhibitor screening.

Materials

-

α-Chymotrypsin from bovine pancreas

-

This compound

-

Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0) containing CaCl₂ (e.g., 10 mM)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Incubator set to the desired reaction temperature (e.g., 25°C or 37°C)

Reagent Preparation

-

Chymotrypsin Stock Solution: Prepare a stock solution of chymotrypsin in a suitable buffer (e.g., 1 mM HCl) at a concentration of 1 mg/mL. Store on ice. Immediately before use, dilute the stock solution to the desired working concentration (e.g., 1-10 µg/mL) with Tris-HCl buffer.

-

Substrate Stock Solution: Dissolve this compound in DMSO or DMF to create a stock solution of 10-20 mM.

-

Substrate Working Solution: Dilute the substrate stock solution with the Tris-HCl buffer to the desired final concentration for the assay. The optimal concentration may need to be determined empirically but is typically in the range of 0.1 to 1 mM.

Assay Procedure

-

Assay Setup: To each well of a 96-well microplate, add the components in the following order:

-

Tris-HCl buffer

-

Substrate working solution

-

Chymotrypsin solution to initiate the reaction.

-

The final volume in each well should be consistent (e.g., 200 µL).

-

-

Controls:

-

Blank (No Enzyme): Contains buffer and substrate working solution but no enzyme. This is used to correct for any non-enzymatic hydrolysis of the substrate.

-

Positive Control: A reaction with a known concentration of chymotrypsin.

-

Negative Control (for inhibitor screening): A reaction with chymotrypsin and substrate, but without the test inhibitor.

-

-

Incubation and Measurement:

-

Immediately after adding the enzyme, place the microplate in a microplate reader pre-set to the desired temperature.

-

Measure the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for a period of 10-30 minutes.

-

Data Analysis

-

Calculate the rate of reaction (V₀): Determine the initial linear rate of the reaction by plotting absorbance versus time. The slope of this linear portion represents the rate of p-nitroaniline formation (ΔA/min).

-

Correct for Blank: Subtract the rate of the blank from the rates of all other wells.

-

Calculate Enzyme Activity: Use the Beer-Lambert law (A = εcl) to convert the rate of change in absorbance to the rate of product formation. The molar extinction coefficient (ε) for p-nitroaniline at 405 nm is approximately 9,620 M⁻¹cm⁻¹.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key processes related to chymotrypsin function and the experimental use of this compound.

Caption: Zymogen activation cascade in protein digestion.

Caption: Chymotrypsin-mediated PAR2 signaling pathway.

Caption: Experimental workflow for a chymotrypsin assay.

References

Methodological & Application

Application Note: Enzymatic Assay of α-Chymotrypsin using Suc-AAPA-pNA

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for determining the enzymatic activity of α-chymotrypsin using the chromogenic substrate N-Succinyl-L-Alanyl-L-Alanyl-L-Prolyl-L-Alanine p-nitroanilide (Suc-AAPA-pNA).

Principle of the Assay

α-Chymotrypsin is a serine endopeptidase that preferentially cleaves peptide bonds on the C-terminal side of large hydrophobic amino acid residues such as tyrosine, tryptophan, and phenylalanine.[1] This assay quantifies chymotrypsin activity based on the hydrolysis of the synthetic peptide substrate, this compound.[2] The enzyme catalyzes the cleavage of the amide bond between the peptide and p-nitroaniline (pNA). The release of the yellow-colored pNA results in an increased absorbance at 405 nm. The rate of this increase is directly proportional to the chymotrypsin activity in the sample under the specified assay conditions.[3]

Caption: Enzymatic hydrolysis of this compound by α-chymotrypsin.

Materials and Equipment

Reagents:

-

α-Chymotrypsin from bovine pancreas (e.g., Sigma-Aldrich C4129)

-

This compound (N-Succinyl-L-Alanyl-L-Alanyl-L-Prolyl-L-Alanine p-nitroanilide)[2]

-

Trizma® base (Tris)

-

Calcium Chloride (CaCl₂)

-

Hydrochloric Acid (HCl), 1 M

-

Dimethyl Sulfoxide (DMSO)

-

Ultrapure water

Equipment:

-

Spectrophotometer or 96-well microplate reader capable of measuring absorbance at 405 nm in kinetic mode[4]

-

Temperature-controlled incubator or plate reader (37°C)

-

Calibrated pipettes and tips

-

96-well flat-bottom microplates

-

Reagent reservoirs

-

pH meter

Reagent Preparation

1. Assay Buffer (50 mM Tris-HCl, 20 mM CaCl₂, pH 8.3 at 37°C):

- Dissolve 6.05 g of Trizma base in ~900 mL of ultrapure water.

- Add 2.94 g of Calcium Chloride dihydrate.

- Adjust the pH to 8.3 at 37°C using 1 M HCl.

- Bring the final volume to 1 L with ultrapure water.

- Store at 2-8°C for up to two months.[3]

2. Chymotrypsin Stock Solution (1 mg/mL):

- Prepare a 1 mM HCl solution by diluting 1 M HCl in ultrapure water.

- Dissolve α-chymotrypsin powder in ice-cold 1 mM HCl to a final concentration of 1 mg/mL.[5]

- Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

3. Chymotrypsin Working Solution (e.g., 10 µg/mL):

- Immediately before use, dilute the Chymotrypsin Stock Solution in ice-cold Assay Buffer to the desired concentration. The optimal concentration should be determined empirically but typically ranges from 1-20 µg/mL.

4. Substrate Stock Solution (20 mM this compound):

- Dissolve this compound in 100% DMSO to create a 20 mM stock solution.

- Aliquot and store at -20°C, protected from light.

5. Substrate Working Solution (1 mM):

- On the day of the assay, dilute the Substrate Stock Solution in Assay Buffer to a final concentration of 1 mM.

Experimental Protocol: 96-Well Plate Kinetic Assay

This protocol is designed for a total reaction volume of 200 µL per well. Adjust volumes as needed while maintaining the final concentrations.

Caption: General workflow for the chymotrypsin kinetic assay.

Procedure:

-

Set the microplate reader to 37°C.

-

Prepare the assay plate by adding reagents to each well as described in Table 2 .

-

Add 100 µL of Assay Buffer to the "Blank" wells.

-

Add 50 µL of Assay Buffer to the "Sample" and "Negative Control" wells.

-

Add 50 µL of the sample containing chymotrypsin (or Chymotrypsin Working Solution for positive control) to the "Sample" wells.

-

Add 50 µL of the corresponding sample buffer (without enzyme) to the "Negative Control" wells.

-

Pre-incubate the plate at 37°C for 5 minutes to allow the temperature to equilibrate.[3]

-

Initiate the enzymatic reaction by adding 100 µL of the 1 mM Substrate Working Solution to all wells.

-

Immediately place the plate in the microplate reader and begin measuring the absorbance at 405 nm every 30-60 seconds for 10 to 20 minutes.[4]

Data Presentation and Analysis

Data Summary Tables:

| Table 1: Summary of Assay Conditions and Reagent Concentrations | |

| Parameter | Value |

| Enzyme | α-Chymotrypsin |

| Substrate | This compound |

| Assay Type | Kinetic, Spectrophotometric |

| Wavelength (λ) | 405 nm[3] |

| Temperature | 37°C[4] |

| Final Reaction Volume | 200 µL |

| Final Substrate Conc. | 0.5 mM |

| Assay Buffer | 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.3 |

| Table 2: Pipetting Scheme for a 96-Well Plate Assay (Volumes in µL) | |

| Component | Blank Well | Negative Control | Sample Well |

|---|---|---|---|

| Assay Buffer | 100 | 50 | 50 |

| Sample / Enzyme | 0 | 50 (Buffer only) | 50 |

| Pre-incubate at 37°C for 5 min | |||

| Substrate Working Soln. (1 mM) | 100 | 100 | 100 |

| Total Volume | 200 | 200 | 200 |

Calculations:

-

Determine the Rate of Reaction: Plot absorbance (405 nm) versus time (minutes). The rate of reaction (ΔA₄₀₅/min) is the slope of the initial linear portion of this curve.

-

Correct for Background: Subtract the rate of the Negative Control from the rate of the Sample wells to correct for any non-enzymatic hydrolysis of the substrate.

-

Corrected Rate = (ΔA₄₀₅/min)ₛₐₘₚₗₑ - (ΔA₄₀₅/min)ₙₑ₉ₐₜᵢᵥₑ 𝒸ₒₙₜᵣₒₗ

-

-

Calculate Enzyme Activity: Use the Beer-Lambert law to convert the rate of absorbance change to enzymatic activity.

Activity (µmol/min/mL) = (Corrected Rate × Total Volume) / (ε × Path Length × Enzyme Volume)

Where:

-

Corrected Rate is the change in absorbance per minute (ΔA₄₀₅/min).

-

Total Volume is the final reaction volume in the well (in mL, e.g., 0.2 mL).

-

ε (Molar Extinction Coefficient) for p-nitroaniline at pH 8.3 and 405 nm is approximately 9,620 M⁻¹cm⁻¹.

-

Path Length is the light path through the well in cm. For many 96-well plates, this must be determined or a standard curve used. For a standard 1 cm cuvette, the value is 1.

-

Enzyme Volume is the volume of the enzyme solution added to the well (in mL, e.g., 0.05 mL).

-

Unit Definition: One unit (U) of chymotrypsin activity is defined as the amount of enzyme that hydrolyzes 1.0 µmole of this compound per minute at 37°C and pH 8.3.

References

- 1. The Catalytic Mechanism of Chymotrypsin & Measuring Activity – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]

- 2. medchemexpress.com [medchemexpress.com]

- 3. coachrom.com [coachrom.com]

- 4. AID 1344315 - Enzymatic Assay: Enzyme activities were determined kinetically in a final volume of 200 μl for 10 minutes at 37° C. by measuring the initial velocities of pNA release (405 nm) from the substrate using a Spectramax plus microtiterplate reader (Molecular devices). One unit of enzyme activity was defined as the amount of enzyme that catalyzes the release of 1 μmol pNA from the substrate per minute under assay conditions. The chromogenic substrate Gly-Pro-p-nitroanilide (100 μmol/l) was used at pH 8.3 for DPP IV, Lys-Ala-p-nitroanilide (1 mmol/l) at pH 5.5 for DPP II, Ala-Pro-p-nitroanilide (300 μmol/l) at pH 7.4 for DPP9 and Ala-Pro-p-nitroanilide (2 mmol/l) at pH 7.4 for FAP activity measurement. To evaluate the endopeptidase activity of FAP and the influence of inhibitors thereon, Z-Gly-Pro-AMC and Z-Gly-Pro-p-nitroanilide were used at a final concentration of 300 and 100 μmol/l, respectively. The substrate concentrations were chosen around the Km value obtained under the assay conditions used. Buffer compositions for the DPP assays were reported before in the purification articlesâvide supra. The FAP assay buffer consisted of 50 mM Tris pH7.4 containing 100 mmol/l NaCl and 0.1 mg/ml bovine serum albumin. The PREP activity was measured as described by Brandt et al. using the chromogenic substrate Z-Gly-Pro-p-nitroanilide (0.25 mmol/l) at pH 7.5 in the presence of 10 mmol/l DTT. Test compounds were dissolved and diluted in DMSO (final concentration DMSO during assay 5% v/v) except for FAP where dilution of the inhibitor was done in water. Inhibitors are pre-incubated with the enzyme for 15 min at 37° C. before starting the assay by the addition of substrate. The concentration of enzyme and of inhibitor during the preincubation is double of the final concentration during activity measurement. - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

Application Notes and Protocols for Suc-AAPA-pNA and Related Chromogenic Substrates

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Succinyl-Alanine-Alanine-Proline-Alanine-p-nitroanilide (Suc-AAPA-pNA) and its analogs are chromogenic substrates used to assay the activity of various proteases, particularly serine proteases with chymotrypsin-like specificity.[1][2][3] The fundamental principle of this colorimetric assay lies in the enzymatic cleavage of the peptide bond between the amino acid sequence and the p-nitroaniline (pNA) molecule. This cleavage releases the pNA chromophore, which results in a measurable increase in absorbance at a specific wavelength, typically between 405 and 410 nm.[4][5][6] The rate of pNA release is directly proportional to the enzyme's activity, providing a straightforward method for quantifying enzymatic function, screening for inhibitors, and determining kinetic parameters.

The succinyl group at the N-terminus enhances the substrate's solubility and stability in aqueous solutions.[4] The specific amino acid sequence (e.g., AAPA, AAPF) dictates the substrate's specificity for different proteases.[4] For instance, Suc-AAPF-pNA is a well-established substrate for chymotrypsin, cathepsin G, and subtilisin.[7][8]

Key Applications

-

Enzyme Activity Quantification: Direct measurement of protease activity in purified samples or biological extracts.

-

Enzyme Kinetics: Determination of key kinetic parameters such as the Michaelis-Menten constant (Km) and maximal velocity (Vmax).

-

Inhibitor Screening: High-throughput screening of compound libraries to identify potential protease inhibitors.

-

Drug Development: Characterization of the potency and mechanism of action of inhibitory drug candidates.

Enzymatic Reaction and Detection Principle

The enzymatic reaction involves the hydrolysis of the amide bond C-terminal to the phenylalanine or alanine residue in the peptide substrate, which liberates the yellow-colored p-nitroaniline.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Suc-APA-pNA peptide [novoprolabs.com]

- 3. alfagen.com.tr [alfagen.com.tr]

- 4. glpbio.com [glpbio.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. N-SUCCINYL-L-PHENYLALANINE P-NITROANILIDE | 2440-62-2 [chemicalbook.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. cpcscientific.com [cpcscientific.com]

Application Note and Protocol: Preparation of Suc-AAPA-pNA and Analog Chromogenic Substrate Stock Solutions

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-Succinyl-Alanine-Alanine-Proline-Alanine-p-nitroanilide (Suc-AAPA-pNA) and its analogs are synthetic chromogenic substrates crucial for the study of protease activity. These peptides mimic the natural cleavage sites of specific proteases. Upon enzymatic cleavage, they release the chromophore p-nitroaniline (pNA), which produces a distinct yellow color that can be quantified spectrophotometrically at 405-410 nm.[1][2][3] This property makes them invaluable tools for enzyme kinetics studies, inhibitor screening, and quality control in drug development. The succinyl group at the N-terminus enhances the solubility and stability of these substrates in aqueous solutions.[3][4][5]

This document provides a detailed protocol for the preparation, storage, and handling of stock solutions for commonly used analogs such as Suc-Ala-Ala-Pro-Phe-pNA (Suc-AAPF-pNA) and Suc-Ala-Ala-Ala-pNA (Suc-AAA-pNA), which are often used for assaying chymotrypsin-like enzymes and elastases, respectively.[1][6]

Substrate Specifications and Solubility

Proper preparation begins with understanding the specific characteristics of the substrate. The table below summarizes key data for common analogs.

| Parameter | Suc-Ala-Ala-Pro-Phe-pNA (Suc-AAPF-pNA) | Suc-Ala-Ala-Ala-pNA (Suc-AAA-pNA) |

| Primary Target Enzymes | Chymotrypsin, Cathepsin G, Subtilisins[1][2] | Leukocyte Elastase[6] |

| Molecular Weight | 624.7 g/mol [1] | 451.43 g/mol [6][7] |

| Appearance | White to off-white solid[4] | Powder[7] |

| Purity | ≥95%[1] | ≥98% (HPLC)[7] |

| Recommended Solvents | DMSO, DMF, Ethanol[1][8] | DMF, DMSO[6] |

| Solubility Data | DMSO: up to 120 mg/mL (192.1 mM)[8]DMF: 5 mg/mL[1]Water: Insoluble[8] | DMF: 25 mg/mL[6][7]DMSO: Cited use at 10 mM and 200 mM[6] |

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution (e.g., 100 mM in DMSO)

This protocol describes the preparation of a concentrated stock solution, which can be stored for long-term use and diluted as needed.

Materials:

-

This compound analog powder (e.g., Suc-AAPF-pNA)

-

Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

-

Analytical balance

-

Microcentrifuge tubes or amber glass vials

-

Calibrated micropipettes

-

Vortex mixer

-

Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Methodology:

-

Calculation: Determine the mass of the substrate powder required. For example, to prepare 1 mL of a 100 mM Suc-AAPF-pNA (MW: 624.7 g/mol ) stock solution:

-

Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-